3-Bromo-4-(pentan-2-yloxy)benzoic acid
Description
Properties
CAS No. |
1131594-30-3 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-4-pentan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CIHDURWKEJYFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pentan-2-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-(pentan-2-yloxy)benzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(pentan-2-yloxy)benzoic acid is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 3-Bromo-4-(pentan-2-yloxy)benzoic acid may involve large-scale bromination processes or coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pentan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromo-4-(pentan-2-yloxy)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pentan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing Groups (EWG) : Bromine and trifluoromethyl groups lower pKa by stabilizing the deprotonated carboxylate. The CF₃ group in 3-bromo-4-(trifluoromethyl)benzoic acid results in significantly higher acidity compared to alkoxy-substituted analogs .
- Electron-Donating Groups (EDG) : Alkoxy groups (e.g., pentan-2-yloxy, isopropoxy) slightly counteract bromine’s EWG effect, raising pKa compared to CF₃-substituted derivatives.
- Steric and Solubility Effects : Longer alkoxy chains (e.g., pentan-2-yloxy) enhance lipophilicity, making the compound more soluble in organic solvents than shorter-chain analogs like isopropoxy derivatives .
Functional and Application-Specific Comparisons
Biosensor Compatibility
- The yeast-based biosensor sBAD shows high sensitivity to para-substituted benzoic acids (e.g., pHBA, pABA) due to favorable binding geometry .
- 3-Bromo-4-(pentan-2-yloxy)benzoic acid’s para-alkoxy group may allow moderate recognition by sBAD, though its bromine at position 3 (meta to the carboxyl group) could sterically hinder binding compared to unsubstituted pHBA.
- In contrast, 3-bromo-4-(trifluoromethyl)benzoic acid’s strong EWG effects might reduce biosensor affinity due to excessive electronic destabilization of the carboxylate .
Thermal Stability and Complexation
- Benzoic acid derivatives with EWGs (e.g., Br, CF₃) form stable complexes with lanthanides, as seen in studies of terbium chelates .
- 3-Bromo-4-(pentan-2-yloxy)benzoic acid’s alkoxy group may reduce thermal stability compared to CF₃-substituted analogs but improve solubility in polar solvents, facilitating solution-phase reactions .
Biological Activity
3-Bromo-4-(pentan-2-yloxy)benzoic acid (C12H15BrO3) is an organic compound notable for its unique structural features, including a bromine atom and a pentan-2-yloxy group attached to a benzoic acid moiety. This article explores the biological activity of this compound, focusing on its interaction with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C12H15BrO3
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents
The presence of both bromine and ether functionalities suggests potential for diverse chemical interactions, including hydrogen bonding and hydrophobic interactions, which may influence its biological activity.
Biological Activity Overview
Research indicates that benzoic acid derivatives, including 3-Bromo-4-(pentan-2-yloxy)benzoic acid, exhibit various biological activities. These activities stem from their ability to interact with proteins and nucleic acids through multiple mechanisms.
Key Biological Activities
-
Enzyme Interaction :
- Compounds similar to 3-Bromo-4-(pentan-2-yloxy)benzoic acid have been shown to enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways in cells .
- In silico studies suggest that this compound may act as a potent binder to these enzymes, potentially modulating their activity in cellular processes.
-
Cellular Effects :
- Studies have demonstrated that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), both essential for maintaining cellular homeostasis and protein turnover .
- Research indicates that certain derivatives enhance these pathways without exhibiting cytotoxic effects at tested concentrations in human fibroblast models.
- Antimicrobial and Antiproliferative Properties :
Study 1: Enzyme Activation
In a study evaluating the biological activity of various benzoic acid derivatives, it was found that compounds with halogen substitutions (like bromine) significantly increased the activation of cathepsins B and L. The study reported that certain derivatives could induce enzyme activity by over 400% compared to controls .
Study 2: Cytotoxicity Assessment
A comprehensive assessment of cytotoxicity across different cell lines revealed that many benzoic acid derivatives, including those structurally similar to 3-Bromo-4-(pentan-2-yloxy)benzoic acid, did not exhibit significant cytotoxic effects at concentrations up to 10 μg/mL. This indicates a favorable safety profile for potential therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 3-Chloro-4-methoxybenzoic Acid | Enzyme Activation | Highest activation of cathepsins B and L |
| 4-Hydroxybenzoic Acid | Antimicrobial | Effective against various bacterial strains |
| 3-Bromo-4-(pentan-2-yloxy)benzoic Acid | Potential modulator of UPP/ALP | Needs further investigation for specific data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
